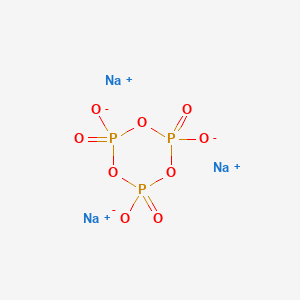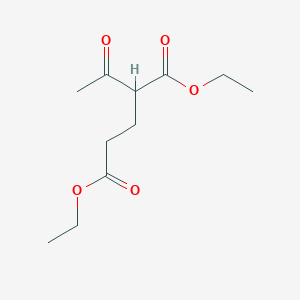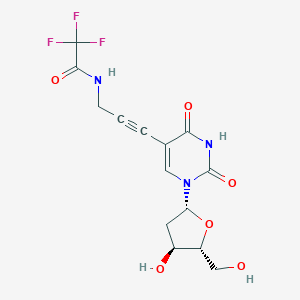
TFA-ap-dU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
TFA-mediated reactions are crucial in synthesizing thioesters from carboxylic acid and thiols, showcasing TFA's versatility in facilitating C–S bond formation under mild conditions (El-Azab & Abdel-Aziz, 2012). Additionally, TFA catalyzes the synthesis of indolizines from pyridinium salts using DMSO, emphasizing its role in oxidation/1,3-dipolar cycloaddition reactions (Shu et al., 2019).
Molecular Structure Analysis
The structural analysis of TFA-related compounds reveals intricate details about their molecular configuration. For example, the structure of Co(II) complex Et4N[CoII(hfac)3] demonstrates single-ion magnet behavior due to its nonuniaxial magnetic anisotropy, illustrating the structural diversity achievable with TFA-related chemistry (Palii et al., 2016).
Chemical Reactions and Properties
TFA's utility extends to facilitating reactions like the cascade oxidation/1,3-dipolar cycloaddition for assembling indolizines, highlighting its role in creating complex molecules (Shu et al., 2019). Moreover, TFA catalyzes the formation of thioesters, underscoring its importance in synthesizing compounds with specific chemical functionalities (El-Azab & Abdel-Aziz, 2012).
Physical Properties Analysis
Research on TFA-related compounds like Cu(hfa)2.TMEDA offers insights into their physical properties, including their thermal behavior and structural characteristics at the molecular level, showcasing the detailed understanding that can be achieved through comprehensive analysis (Bandoli et al., 2009).
Chemical Properties Analysis
The chemical properties of TFA-related molecules, such as their reactivity and stability under different conditions, are critical for their application in synthesis. For instance, the reactivity of N-alkylated peptides towards TFA cleavage highlights the importance of understanding TFA's interactions with various molecular structures to optimize synthesis processes (Urban et al., 2009).
科学研究应用
Time-Frequency Analysis (TFA) in Scientific Research
Application in Signal Analysis
- TFA techniques like the polynomial chirplet transform combined with synchroextracting techniques show effectiveness in capturing the dynamics of nonstationary signals in rotating machinery, demonstrating improved energy concentration and accurate component extraction of multicomponent nonstationary signals with close frequency components (Yu et al., 2020).
- General linear chirplet transform (GLCT) and other advanced TFA methods facilitate characterizing signals with multi-component and distinct non-linear features, offering advantages in non-sensitivity to noise and being independent of the mathematical model (Gang Yu & Yiqi Zhou, 2016).
Enhancements in Time-Frequency Representations
- The development of methods like the multisynchrosqueezing transform improves the concentration of time-frequency representation for strongly time-varying signals, providing an effective algorithm for instantaneous frequency trajectory detection and mode decomposition (Gang Yu, Zhonghua Wang, & Ping Zhao, 2019).
Applications in Fault Diagnosis and Machine Health Monitoring
- Innovations in TFA, such as the demodulated high-order synchrosqueezing transform, enhance the processing of nonstationary signals with rapidly varying frequencies, proving beneficial in contexts like machine fault diagnosis (Xiaotong Tu et al., 2019).
安全和危害
属性
IUPAC Name |
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMZBZCHQQZRJ-IVZWLZJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TFA-ap-dU | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

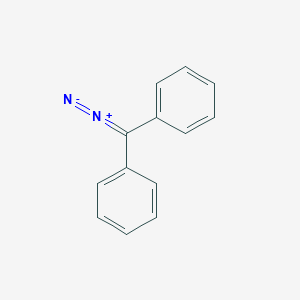
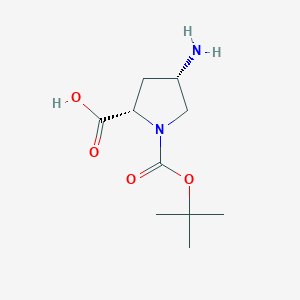
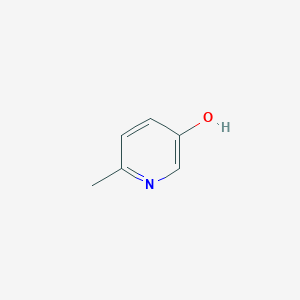
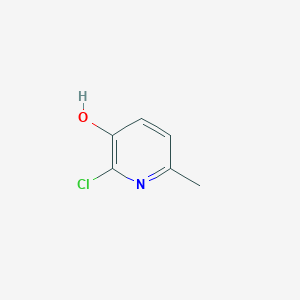
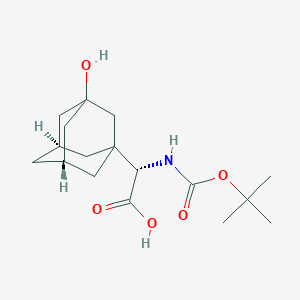
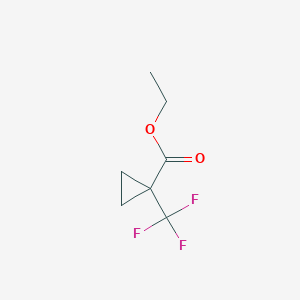
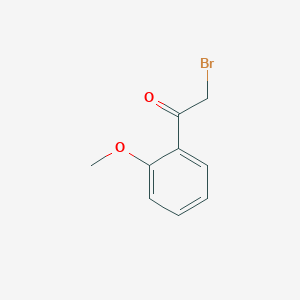
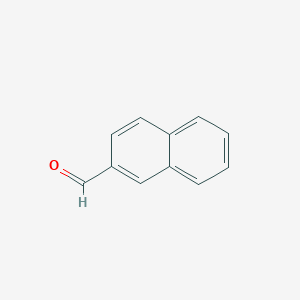
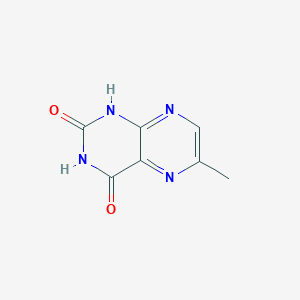
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
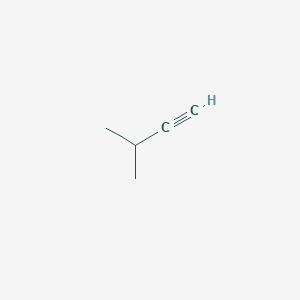
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
